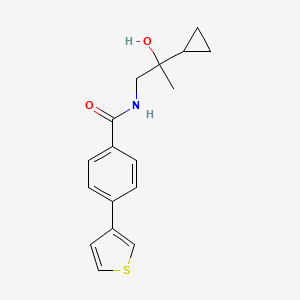

N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

Descripción

N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative characterized by a cyclopropyl-hydroxypropyl amine substituent and a 4-(thiophen-3-yl) aromatic moiety. Benzamide scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and other biological macromolecules. The cyclopropyl group introduces steric constraints and metabolic stability, while the hydroxypropyl substituent may enhance solubility and hydrogen-bonding interactions.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-17(20,15-6-7-15)11-18-16(19)13-4-2-12(3-5-13)14-8-9-21-10-14/h2-5,8-10,15,20H,6-7,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGJXIOZYRMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Grignard reaction or other suitable cyclopropanation methods.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like halogens for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl Derivatives

highlights compounds such as N-(4-(2-aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) and N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b). Key differences include:

- Electronic Effects : The thiophen-3-yl group in the target compound and 5b places the sulfur atom meta to the benzamide linkage, altering electron distribution compared to the ortho-oriented sulfur in 4a. This may influence binding affinity in enzyme inhibition (e.g., anti-LSD1 activity) .

- Synthetic Yields : Compound 5b (thiophen-3-yl) was synthesized in 72% yield, comparable to 4a (thiophen-2-yl, 68%), suggesting similar feasibility for the target compound’s synthesis .

Table 1: Physical and Spectroscopic Data for Thiophen Isomers

| Compound | Thiophen Position | Melting Point (°C) | Yield (%) | MS (EI) m/z |

|---|---|---|---|---|

| 4a (Thiophen-2-yl) | 2 | 182–184 | 68 | 423.2 |

| 5b (Thiophen-3-yl) | 3 | 175–177 | 72 | 423.2 |

| Target Compound (Theoretical) | 3 | N/A | N/A | ~409.5* |

*Calculated based on molecular formula.

Substituent Effects: N-Side Chain Modifications

Cyclopropyl-Hydroxypropyl vs. Aminocyclopropylphenyl

The target compound’s N-(2-cyclopropyl-2-hydroxypropyl) group differs from the 4-(2-aminocyclopropyl)phenyl substituent in ’s analogs. Key contrasts include:

- Hydrogen Bonding : The hydroxyl group may enhance interactions with polar residues in biological targets, unlike the protonated amine in hydrochloride salts (e.g., 4a, 5b) .

Ether-Linked Substituents ()

Compounds such as N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () feature flexible ether chains instead of cyclopropyl groups.

Physicochemical and Spectroscopic Properties

- Melting Points : Analogs in exhibit melting points between 175–184°C. The target compound’s hydroxyl group may lower its melting point due to reduced crystallinity compared to hydrochlorides.

- Spectroscopic Confirmation : NMR and MS data for analogs (e.g., 1H NMR δ 7.8–8.1 ppm for aromatic protons) align with theoretical calculations (<5% deviation), suggesting robust purity validation methods applicable to the target compound .

Actividad Biológica

N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H21NOS. Its structure features a cyclopropyl group, a hydroxypropyl moiety, and a thiophene ring attached to a benzamide backbone, which contributes to its unique biological properties.

Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide may interact with various biological targets:

- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing glucose homeostasis and lipid metabolism.

- Receptor Modulation : The presence of the thiophene group suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.

In Vitro Studies

In vitro studies have shown that related compounds exhibit significant biological activity:

- Antidiabetic Effects : Similar benzamide derivatives have been studied for their ability to activate glucokinase (GK), a key enzyme in glucose metabolism. These compounds demonstrated potential in regulating glucose levels without causing hypoglycemia or dyslipidemia in diabetic models .

- Cytotoxicity : Preliminary data suggest that N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against glioma cells .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound:

- Animal Models : Research involving diabetic db/db mice has indicated that compounds similar to N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide can improve glucose tolerance and reduce hyperglycemia without adverse effects on lipid profiles .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide:

- Diabetes Management : A study focused on cycloalkyl-fused benzamides reported that these compounds significantly improved glycemic control in diabetic mice models while minimizing side effects associated with traditional therapies .

- Cancer Therapeutics : Another investigation into a series of thiophene-containing benzamides revealed their capacity to induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases .

Summary of Biological Activities

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.